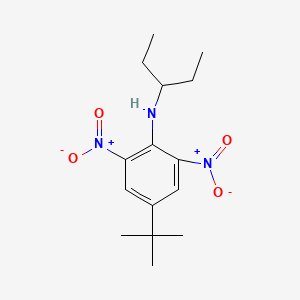
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline is a chemical compound with the molecular formula C15H23N3O4 It is known for its unique structural features, which include a tert-butyl group, two nitro groups, and a pentan-3-yl substituent on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions of the aniline ring . The subsequent alkylation step involves the reaction of the dinitro compound with a suitable alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of 4-tert-butyl-2,6-diamino-N-(pentan-3-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tert-butyl and pentan-3-yl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylaniline: Lacks the nitro and pentan-3-yl groups, making it less reactive in certain chemical reactions.
2,6-Dinitroaniline: Lacks the tert-butyl and pentan-3-yl groups, affecting its solubility and reactivity.
Uniqueness
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
209548-10-7 |
|---|---|
Formule moléculaire |
C15H23N3O4 |
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
4-tert-butyl-2,6-dinitro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C15H23N3O4/c1-6-11(7-2)16-14-12(17(19)20)8-10(15(3,4)5)9-13(14)18(21)22/h8-9,11,16H,6-7H2,1-5H3 |
Clé InChI |
MFHJZDUGAUIISN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



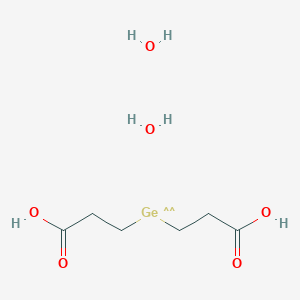
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)

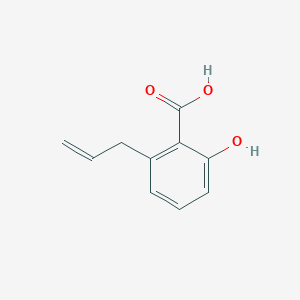
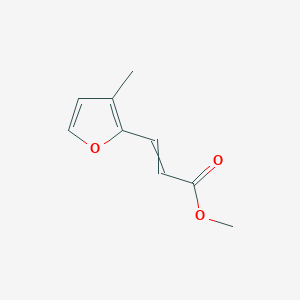
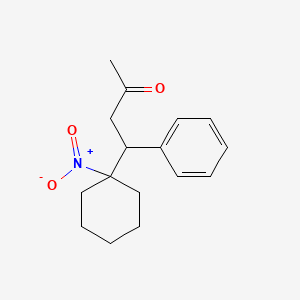
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)

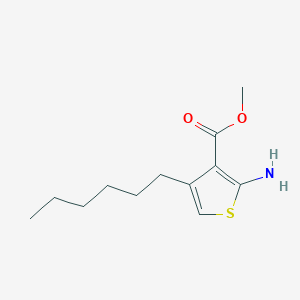
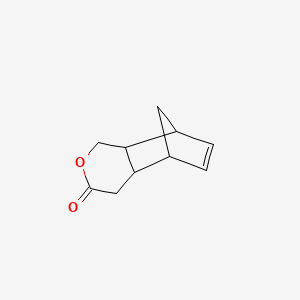
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
